Boc-cit-onp
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cit-onp typically involves the protection of the amino group of citrulline with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with p-nitrophenol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Boc-cit-onp undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Ester Hydrolysis: The ester bond can be hydrolyzed under basic or acidic conditions to release p-nitrophenol and citrulline.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc group removal.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the ester bond.
Major Products Formed
Deprotection: Citrulline with a free amino group.
Ester Hydrolysis: p-Nitrophenol and citrulline .Scientific Research Applications
Boc-cit-onp is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for amino acids during peptide synthesis to prevent unwanted side reactions.
Drug Development: This compound is employed in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: This compound is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The primary function of Boc-cit-onp is to protect the amino group of citrulline during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-cit-onp: Another protecting group used in peptide synthesis, which is stable under acidic conditions and can be removed under basic conditions.
Cbz-cit-onp: A carbobenzoxy-protected citrulline derivative used in peptide synthesis.
Uniqueness
Boc-cit-onp is unique due to its stability under basic conditions and its ability to be selectively removed under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are essential .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O7/c1-17(2,3)28-16(24)20-13(5-4-10-19-15(18)23)14(22)27-12-8-6-11(7-9-12)21(25)26/h6-9,13H,4-5,10H2,1-3H3,(H,20,24)(H3,18,19,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYKHSVTAQXLJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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